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Compound of Interest

Compound Name: Allyl diethylphosphonoacetate

Cat. No.: B047938 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl P,P-diethylphosphonoacetate is a versatile organophosphorus compound widely utilized

as a key intermediate in organic synthesis.[1] Its chemical structure, featuring a phosphonate

group and an allyl ester, makes it a valuable reagent, particularly in carbon-carbon bond-

forming reactions. This guide provides a comprehensive overview of its chemical properties,

synthesis, and applications, with a focus on experimental protocols and reaction mechanisms

relevant to researchers in the fields of agrochemical and pharmaceutical development.[1]

Chemical and Physical Properties
Allyl diethylphosphonoacetate is a colorless liquid at room temperature.[1] Its key

quantitative properties are summarized in the table below for easy reference.
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Property Value

Molecular Weight 236.20 g/mol [2]

Molecular Formula C₉H₁₇O₅P[1][3]

CAS Number 113187-28-3[1]

Density 1.12 g/mL at 25 °C

Boiling Point 157-158 °C at 10 mmHg

Refractive Index (n20/D) 1.445

SMILES String CCOP(=O)(CC(=O)OCC=C)OCC

InChI Key USZLAMOPIWNLPH-UHFFFAOYSA-N

Experimental Protocols
Detailed methodologies for the synthesis of allyl diethylphosphonoacetate and its application

in the Horner-Wadsworth-Emmons reaction are provided below.

Synthesis of Allyl Diethylphosphonoacetate via
Michaelis-Arbuzov Reaction
The synthesis of phosphonates is commonly achieved through the Michaelis-Arbuzov reaction.

[4] This protocol describes the synthesis of allyl diethylphosphonoacetate from triethyl

phosphite and an allyl haloacetate. A similar procedure has been successfully used for the

synthesis of diethyl allylphosphonate.[5]

Reactants:

Triethyl phosphite

Allyl bromoacetate (or allyl chloroacetate)

Procedure:
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To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere,

add freshly distilled triethyl phosphite (1.0 equivalent).

Slowly add allyl bromoacetate (1.1 equivalents) to the flask.

Heat the reaction mixture, with stirring, to approximately 120-150 °C. The reaction is typically

exothermic.

Maintain the temperature and continue stirring for 2-4 hours. The progress of the reaction

can be monitored by observing the cessation of ethyl bromide evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Purify the crude product by fractional distillation under reduced pressure to obtain pure allyl
diethylphosphonoacetate. The boiling point is approximately 157-158 °C at 10 mmHg.

Application in the Horner-Wadsworth-Emmons (HWE)
Reaction
Allyl diethylphosphonoacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE)

reaction, which is used to synthesize α,β-unsaturated esters, predominantly with an (E)-alkene

geometry.[6]

Reactants:

Allyl diethylphosphonoacetate

Aldehyde or Ketone

Base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve allyl
diethylphosphonoacetate (1.1 equivalents) in anhydrous THF.
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Cool the solution to 0 °C using an ice bath.

Slowly add a strong base, such as sodium hydride (1.1 equivalents), in portions. Stir the

mixture at this temperature for 30-60 minutes to allow for the formation of the phosphonate

carbanion.

Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF to

the reaction mixture at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 2-12 hours, or until the reaction is complete (monitored by TLC).

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl

acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the resulting α,β-unsaturated allyl ester by column chromatography on silica gel.

Analytical Data
While experimental spectral data for allyl diethylphosphonoacetate is not readily available in

public databases, the following section provides expected NMR chemical shifts based on its

chemical structure and comparison with similar compounds.

¹H-NMR:

Allyl group: δ 5.8-6.0 ppm (m, 1H, -CH=), δ 5.2-5.4 ppm (m, 2H, =CH₂), δ 4.6-4.7 ppm (d,

2H, -OCH₂-allyl).

Diethyl phosphonate group: δ 4.0-4.2 ppm (quintet, 4H, -OCH₂CH₃), δ 1.2-1.4 ppm (t, 6H,

-OCH₂CH₃).

Methylene bridge: δ 2.9-3.1 ppm (d, 2H, P-CH₂-C=O).
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¹³C-NMR:

Carbonyl group: δ ~165 ppm (d, ²JPC).

Allyl group: δ ~131 ppm (-CH=), δ ~119 ppm (=CH₂), δ ~66 ppm (-OCH₂-allyl).

Diethyl phosphonate group: δ ~63 ppm (d, ²JPC, -OCH₂CH₃), δ ~16 ppm (d, ³JPC, -

OCH₂CH₃).

Methylene bridge: δ ~35 ppm (d, ¹JPC, P-CH₂-C=O).

³¹P-NMR:

A single peak is expected in the range of δ 20-25 ppm.

Mass Spectrometry:

The molecular ion peak [M]⁺ would be observed at m/z = 236.2.

Reaction Mechanism and Visualization
The Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate

carbanion, which then acts as a nucleophile. The mechanism is outlined below.

Horner-Wadsworth-Emmons Reaction Workflow

Step 1: Deprotonation

Step 2: Nucleophilic Addition

Step 3: Elimination

Allyl Diethylphosphonoacetate

Phosphonate Carbanion
+ Base

Base (e.g., NaH)

Phosphonate Carbanion

Aldehyde (R-CHO)

Betaine Intermediate Betaine Intermediate

+ Aldehyde

Oxaphosphetane
Intermediate

(E)-Alkene Product

Elimination

Phosphate Byproduct

Cyclization
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Click to download full resolution via product page

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Conclusion
Allyl P,P-diethylphosphonoacetate is a highly effective reagent for the stereoselective synthesis

of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its synthesis is

straightforward through the Michaelis-Arbuzov reaction. This technical guide provides the

necessary chemical data and detailed experimental protocols to assist researchers in utilizing

this valuable compound for the development of novel molecules in the pharmaceutical and

agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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